molecular formula C19H27ClN2O B13758676 Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride CAS No. 24536-19-4

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride

Cat. No.: B13758676
CAS No.: 24536-19-4
M. Wt: 334.9 g/mol
InChI Key: VBGOTBIRGHDZCN-UHFFFAOYSA-N
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Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its chemical structure includes a carbazole core, which is a tricyclic aromatic system, and a diethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the carbazole core with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the carbazole core.

    Reduction: Formation of reduced derivatives, potentially altering the diethylaminoethyl side chain.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain allows the compound to interact with various receptors and enzymes, potentially inhibiting or activating them. The carbazole core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    9-Ethylcarbazole: Similar structure but with an ethyl group instead of the diethylaminoethyl side chain.

    3,6-Di(tert-butyl)carbazole: Similar core structure with different substituents.

Uniqueness

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is unique due to its combination of the carbazole core and the diethylaminoethyl side chain, which imparts specific chemical and biological properties not found in simpler carbazole derivatives.

Properties

CAS No.

24536-19-4

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

diethyl-[2-(2-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl]azanium;chloride

InChI

InChI=1S/C19H26N2O.ClH/c1-4-20(5-2)12-13-21-17-9-7-6-8-15(17)16-11-10-14(3)19(22)18(16)21;/h6-9,14H,4-5,10-13H2,1-3H3;1H

InChI Key

VBGOTBIRGHDZCN-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C(=O)C(CC3)C.[Cl-]

Origin of Product

United States

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